Cyanogen azide

Catalog No.
S8850263
CAS No.
764-05-6
M.F
N3CN
CN4
M. Wt
68.04 g/mol
Availability
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Cyanogen azide

CAS Number

764-05-6

Product Name

Cyanogen azide

IUPAC Name

carbononitridic azide

Molecular Formula

N3CN
CN4

Molecular Weight

68.04 g/mol

InChI

InChI=1S/CN4/c2-1-4-5-3

InChI Key

KWEDUNSJJZVRKR-UHFFFAOYSA-N

Canonical SMILES

C(#N)N=[N+]=[N-]

Cyanogen azide is a chemical compound with the formula CN₄, characterized as an azide compound of carbon and nitrogen. It appears as a colorless, oily liquid at room temperature and is known for its highly explosive nature. While cyanogen azide is soluble in most organic solvents, it is typically handled in dilute solutions due to its instability and potential hazards associated with its concentrated form. The compound was first synthesized by F. D. Marsh at DuPont in the early 1960s, although earlier claims of its existence as a crystalline solid were later debunked .

, particularly with olefinically unsaturated compounds. These reactions are significant for analytical determinations of cyanogen azide itself. The typical synthesis involves the reaction of sodium azide with cyanogen halides such as cyanogen chloride or cyanogen bromide, often in solvents like acetonitrile. The reaction must be carefully controlled to avoid the formation of shock-sensitive byproducts due to moisture .

In addition to its reactivity with unsaturated compounds, cyanogen azide can also participate in cycloaddition reactions, forming new compounds through the interaction with other reactive species .

Cyanogen azide exhibits notable biological activity primarily due to its toxicity and reactivity. It is classified as highly toxic and poses significant risks to human health and the environment. Its volatility and explosive nature limit its practical applications in biological contexts, making it more of a subject of safety studies rather than therapeutic use .

Cyanogen azide can be synthesized through several methods, with the most common being:

  • Reaction of Sodium Azide with Cyanogen Halides: This method involves mixing sodium azide with either cyanogen chloride or cyanogen bromide under controlled temperatures (typically below room temperature) in a suitable solvent like acetonitrile. Care must be taken to manage the reaction conditions to prevent hazardous byproducts from forming due to moisture .
  • In Situ Generation: Cyanogen azide can also be generated in situ for immediate use in further

Due to its unique properties, cyanogen azide has several applications:

  • Reagent in Organic Synthesis: It serves as a crucial reagent in synthesizing various nitrogen-rich compounds, including diaminotetrazoles.
  • Analytical Chemistry: Its reactivity allows for the determination of certain organic compounds through specific reactions .
  • Research: Cyanogen azide is used in research settings to explore new chemical pathways and reactions involving nitrogen atoms .

Cyanogen azide shares similarities with several other nitrogen-rich compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
CyanogenC₂N₂A toxic gas that can form explosive mixtures; less stable than cyanogen azide.
Hydrazoic AcidHN₃A highly toxic liquid; used as a reagent but less stable than cyanogen azide.
AziridineC₂H₅NA cyclic compound; less reactive but used in similar synthetic applications.
AzidothymidineC₁₃H₁₅N₅O₄An antiviral medication; less explosive but contains an azide functional group.

Cyanogen azide's uniqueness lies in its dual role as both a reagent and an explosive compound, which distinguishes it from other nitrogen-rich compounds that may not exhibit such extreme reactivity or utility in organic synthesis .

Cyanogen azide was first synthesized in the early 1960s by F. D. Marsh at DuPont, marking a milestone in azide chemistry. Initial attempts to isolate it as a crystalline solid were unsuccessful due to its extreme instability, but subsequent work confirmed its existence as a colorless, oily liquid. The compound’s name derives from its structural relationship to cyanogen ((CN)₂) and the azide functional group (N₃⁻). Its systematic IUPAC name, azidocyanogen, reflects the connectivity of the azide moiety to the cyanide group.

Fundamental Chemical Identity

  • IUPAC Name: Azidocyanogen
  • CAS Registry Number: 764-05-6
  • Molecular Formula: CN₄
  • Molecular Weight: 68.0375 g/mol
  • Structural Formula: N≡C–N₃, with a linear arrangement of atoms.

The compound’s Lewis structure reveals a resonance-stabilized azide group bonded to a cyanide moiety, contributing to its high reactivity.

Key Physicochemical Characteristics

Cyanogen azide exhibits unique properties that underscore its utility and hazards:

PropertyValue/RangeConditionsSource
Melting Point35.5–36.0°CPure solid
SolubilityMiscible with organic solvents (acetonitrile, toluene)Room temperature
Stability in SolutionHalf-life: 15 days (27% wt in acetonitrile)25°C
Detonation SensitivityHigh (shock, heat, or spark)Pure form

The compound’s instability in pure form necessitates handling exclusively in dilute solutions or gaseous states at reduced pressures.

Molecular Geometry and Bonding Configurations

Cyanogen azide consists of a linear arrangement of atoms, with a cyano group (–C≡N) covalently bonded to an azide group (–N₃). The molecule’s geometry has been extensively characterized through quantum chemical calculations and spectroscopic methods. Key findings include:

  • Bond Lengths:

    • The carbon-nitrogen triple bond in the cyano group measures approximately 1.16 Å, consistent with typical sp-hybridized C≡N bonds [1] [4].
    • The azide group exhibits alternating bond lengths: the central N–N bond measures 1.30 Å, while the terminal N–N bond is shorter at 1.15 Å, reflecting resonance stabilization [2] [3].
  • Bond Angles:

    • The ∠N–C–N angle in the azide group is 180°, confirming linearity [2].
    • The overall molecular symmetry is C∞v, with no deviation from linearity observed in the neutral form [3].
  • Electronic Structure:

    • Density functional theory (DFT) studies reveal a σ-bond framework stabilized by π-conjugation in both the cyano and azide groups [5] [6].
    • The highest occupied molecular orbital (HOMO) localizes on the azide group, indicating its role as the primary site for electrophilic reactions [2].

Table 1: Key Bonding Parameters of Cyanogen Azide

ParameterValueMethodSource
C≡N Bond Length1.16 ÅB3LYP/6-311G(d) [2] [5]
N–N (Central) Bond1.30 ÅCCSD(T)/cc-pVTZ [2] [6]
N–N (Terminal) Bond1.15 ÅExperimental IR [3] [4]
∠N–C–N Angle180°Quantum Chemical [2] [3]

Crystallographic Data (When Applicable)

While crystallographic data for cyanogen azide remains limited due to its explosive nature and instability, indirect insights have been derived from gas-phase studies:

  • Gas-Phase Structure: Infrared spectroscopy confirms a linear geometry in the gas phase, with no observable bending modes below 70 cm⁻¹ [3].
  • Theoretical Predictions: CCSD(T)/cc-pVTZ optimizations suggest a rigid linear structure even in condensed phases, though experimental validation is pending [5] [6].

Comparative Analysis with Related Azides

Cyanogen azide’s structural features distinguish it from other azides, such as hydrogen azide (HN₃) and methyl azide (CH₃N₃):

  • Bonding Configurations:

    • Unlike HN₃, which exhibits a bent azide group (∠H–N–N ≈ 110°), cyanogen azide maintains linearity due to the electron-withdrawing cyano group [3] [6].
    • Methyl azide’s C–N bond (1.47 Å) is significantly longer than cyanogen azide’s C≡N bond (1.16 Å), reflecting differences in hybridization [3] [5].
  • Thermodynamic Stability:

    • Cyanogen azide’s enthalpy of formation (ΔfH° = 400 ± 8 kJ/mol) exceeds that of HN₃ (ΔfH° = 294 kJ/mol), attributed to its conjugated π-system [4] [6].
    • Comparative vibrational analyses reveal stronger N≡N stretching modes in cyanogen azide (2150 cm⁻¹) versus HN₃ (2100 cm⁻¹), indicating higher bond order [3] [4].

Table 2: Structural Comparison with Related Azides

CompoundAzide Group GeometryC–N/N–N Bond Lengths (Å)ΔfH° (kJ/mol)
Cyanogen AzideLinear1.16 (C≡N), 1.30 (N–N)400 ± 8
Hydrogen AzideBent1.24 (N–N), 1.13 (N–N)294
Methyl AzideBent1.47 (C–N), 1.25 (N–N)189

Laboratory-Scale Preparation Protocols

3.1.1 Sodium Azide – Cyanogen Halide Reactions

Early work by Frank Dennis Marsh and Margaret Ellen Hermes demonstrated that cyanogen azide forms spontaneously when a cyanogen halide contacts a metal azide in an anhydrous medium [1] [2]. The halide serves as electrophile while the azide anion delivers the $$\mathrm{N_3^{-}}$$ fragment, ejecting a metal halide precipitate. The reaction remains exothermic and must be restrained below approximately 25 °C to suppress runaway decomposition [2] [3].

Table 1 summarises representative small-scale runs taken directly from primary reports.

EntrySolvent (initial volume)Sodium azide (mol)Cyanogen chloride (mol)Maximum temperature (°C)Isolated or assay resultComment
1Pentane (19 g) + excess cyanogen chloride0.050.5522Pure oily cyanogen azide detonated in flame; molar mass ≈ 68 g mol⁻¹ [2]First isolation in essentially neat form
2Liquefied cyanogen chloride (20 mL)0.050.3920Solution 14 wt % cyanogen azide in cyanogen chloride [2]By-product sodium chloride removed by filtration
3Acetonitrile (53 mL)0.150.29<16 during addition; then 25Solution 17 wt % cyanogen azide in acetonitrile [2]Preferred for kinetic control owing to azide solubility
4Ethyl acetate (20 mL)0.050.068<6 during addition; then 25Solution 18 wt %; full conversion confirmed by bicycloheptene trap [2]Illustrates use of ester media

Key experimental constants

  • Activated, anhydrous sodium azide eliminates adsorbed moisture; one preparative route suspends commercial sodium azide in acetone and dries at forty to fifty degrees Celsius under vacuum [2].
  • A cold inert atmosphere suppresses shock sensitivity; marsh–Hermes employed nitrogen, acetone–dry-ice baths, and silvered condensers held below five degrees Celsius [1] [2].
  • Metal azide solubility dictates rate. Highly polar nitriles or esters accelerate conversion; hydrocarbons yield slower, more easily cooled reactions [2].
3.1.2 Solvent-Mediated Stabilisation Techniques

Because neat cyanogen azide detonates under trivial stimulus, contemporary practice confines the reagent to dilute solution. Empirical half-life studies illustrate solvent control:

Table 2 Stability of cyanogen azide solutions

SolventConcentration (wt %)TemperatureObserved half-lifeSource
Acetonitrile2725 °C15 days [4]Slow self-decomposition via dinitrogen extrusion
Acetonitrile270 °C>3 months (no measurable loss) [4]Cold storage recommended
Water (no azide present)Saturated (<27 g per 100 g)25 °CNo rapid hydrolysis; material extractable after 17 h [2]Limited aqueous handling permissible
Adsorbed on diatomaceous earth~3425 °C (dry N₂)Stable powder obtained; released quantitatively to trap alkene [2]Solid composite facilitates weighed transfer

Polar aprotic solvents such as acetonitrile offer the best compromise between azide solubility and chemical inertness, whereas olefinic or alkaline media trigger instantaneous 1,3-dipolar cycloadditions or cyanamide formation [5] [2]. Adsorption onto high-surface alumina or diatomaceous earth produces free-flowing powders that remain non-explosive under gentle handling yet liberate the azide on demand [2].

Industrial Production Challenges

Scale-up from gram to kilogram amounts confronts three intrinsic obstacles.

  • Extreme energy content and friction sensitivity cause detonation thresholds below those of trinitrotoluene; even solvent traces concentrate on cooling lines and may detonate spontaneously [3] [6].
  • Process water or trace protic solvent diverts the desired pathway to dicyandiazide through rapid polymerisation, erasing yield and embedding insoluble solids in reactors [2].
  • Metal surfaces catalyse formation of highly sensitive transition-metal azides. Industrial vessels therefore require non-metallic or fluoropolymer linings and exclusion of copper, nickel, or iron particulates [3] [6].

These hazards have limited commercial exploitation to in-situ generation within closed reactors for speciality heterocycle synthesis rather than bulk manufacture [5] [7]. Continuous-flow microreactors at sub-ambient temperature have been proposed but remain largely proprietary and unpublished.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

68.012296017 g/mol

Monoisotopic Mass

68.012296017 g/mol

Heavy Atom Count

5

UNII

159Y7EZP9V

Wikipedia

Cyanogen azide
Cyanogen_azide

Dates

Last modified: 11-21-2023

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